molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6

Bicyclo[2.2.2]octan-1-amine

Cat. No.: B072785
CAS No.: 1193-42-6
M. Wt: 125.21 g/mol
InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
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Description

Bicyclo[222]octan-1-amine is a bicyclic amine compound with the molecular formula C8H15N It is characterized by a unique structure where two cyclohexane rings are fused together, sharing three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using lithium aluminum hydride, followed by amination with ammonia or an amine source under high-pressure conditions . Another method includes the catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of an amine .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation processes. These processes often utilize palladium or platinum catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Bicyclo[2.2.2]octanone.

    Reduction: Bicyclo[2.2.2]octane.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQDVVELGHZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338616
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-42-6
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 mg of 5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide and 163 mg of 1-aminobicyclo[2.2.2]octane hydrochloride were dissolved in a mixture of 5 ml of dichloromethane and 0.38 ml of N,N-diisopropylethylamine, and the mixture was stirred at room temperature for 72 hours. Subsequently, the reaction solution was concentrated by rotary evaporation and the residue was purified in a purification laboratory by means of preparative HPLC. After lyophilization of the product-containing fractions, the product (166 mg) was thus obtained with a molecular weight of 314.5 g/mol (C15H26N2O3S); MS (ESI): m/e=315 (M+H+).
Name
5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 2
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 3
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 4
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 5
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 6
Bicyclo[2.2.2]octan-1-amine

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